N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Overview
Description
N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrimidine ring fused to a thiazine ring, benzyl groups, and specific functional groups such as oxo and carboxamide. This compound has garnered interest in various fields of scientific research due to its potential biological activity and synthetic versatility.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPantothenate synthetase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and disrupting the biosynthesis of coenzyme a . This disruption could lead to a decrease in energy metabolism within the cell, leading to cell death.
Biochemical Pathways
The compound likely affects the Coenzyme A biosynthesis pathway by inhibiting Pantothenate synthetase . Coenzyme A is essential for several biochemical reactions, including the Krebs cycle and fatty acid synthesis. Therefore, the inhibition of its biosynthesis could have significant downstream effects on the cell’s energy metabolism.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties . These properties could impact the compound’s bioavailability and effectiveness.
Result of Action
The result of the compound’s action is likely the inhibition of the target enzyme, leading to a disruption in the biosynthesis of coenzyme A . This disruption could lead to a decrease in energy metabolism within the cell, potentially leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can be achieved through several synthetic routes, often involving the condensation of appropriately substituted aromatic compounds with heterocyclic precursors
Industrial Production Methods
In an industrial setting, the production methods are scaled up, employing high-throughput synthesis techniques, precise reaction control, and rigorous purification protocols. Reactions typically involve the use of large-scale reactors, automated systems for reagent addition, and sophisticated methods for product isolation and purification, such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Transforming functional groups such as hydroxyl or methoxy into carbonyl or other oxidized states.
Reduction: Reducing specific groups, such as nitro to amino, under appropriate conditions.
Substitution: Replacing hydrogen atoms or functional groups with other atoms or groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperature and pH, catalysis, and solvent systems that promote the desired reaction pathway.
Major Products
The major products from these reactions depend on the specific modifications made to the starting compound. Oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution could introduce a wide array of functional groups.
Scientific Research Applications
N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has been explored in various scientific disciplines, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as in studies on reaction mechanisms and catalysis.
Biology: Investigated for its potential as a bioactive compound, affecting biological pathways and cellular processes.
Medicine: Explored for therapeutic applications, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applied in the development of specialty chemicals, materials, and as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other pyrimido[2,1-b][1,3]thiazine derivatives, N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide stands out due to its unique functional groups and substitution patterns. Similar compounds include:
N-(benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
N-(4-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: These compounds share the core structure but differ in the substituents attached, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
6-oxo-N-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-20-10-11-23-22-25(20)13-18(15-29-22)21(27)24-12-16-6-8-19(9-7-16)28-14-17-4-2-1-3-5-17/h1-11,18H,12-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHWQPOUXENJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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